Product packaging for Copper 2,4-dihydroxybenzoate(Cat. No.:CAS No. 63440-50-6)

Copper 2,4-dihydroxybenzoate

Cat. No.: B12823850
CAS No.: 63440-50-6
M. Wt: 369.77 g/mol
InChI Key: UCPROVVOIQFRKZ-UHFFFAOYSA-L
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Description

Significance in Coordination Chemistry, Materials Science, and Biochemical Applications

The versatility of copper 2,4-dihydroxybenzoate (B8728270) stems from its unique chemical structure, which imparts significance across multiple scientific disciplines.

Research has also explored the creation of more complex structures. For instance, ternary copper(II) complexes have been synthesized by introducing other ligands, such as 1,10-phenanthroline (B135089), alongside 2,4-dihydroxybenzoic acid (2,4-DHBA). researchgate.netresearchgate.net In one such ternary complex, the central copper ion was found to be coordinated with nitrogen atoms from the phenanthroline ligands and a carboxyl oxygen atom from only one 2,4-DHBA anion, while a second 2,4-DHBA anion acted as a charge balance. researchgate.net These studies contribute to the fundamental understanding of how different ligands cooperate to form complex metal-organic architectures.

Materials Science In materials science, copper 2,4-dihydroxybenzoate serves as both a functional material and a precursor for advanced materials. It has demonstrated notable catalytic activity. smolecule.comontosight.ai One of its significant applications is in the thermal decomposition of energetic materials, such as ammonium (B1175870) perchlorate (B79767) (AP) and RDX. researchgate.netdntb.gov.ua The addition of a ternary copper(II) complex of 2,4-DHBA was shown to significantly lower the decomposition peak temperatures and apparent activation energies of both AP and RDX, highlighting its potential as a combustion catalyst for propellants. researchgate.netenergetic-materials.org.cn

Furthermore, the compound is a building block for metal-organic frameworks (MOFs) and other porous materials. researchgate.net These frameworks have potential applications in gas storage and separation. It has also been utilized as a precursor in the synthesis of copper-doped carbon aerogels. acs.orgresearchgate.net This process involves the sol-gel polymerization of 2,4-dihydroxybenzoic acid with formaldehyde, followed by ion exchange with a copper salt and carbonization, resulting in copper nanoparticles embedded within a porous carbon matrix. acs.org

Table 2: Catalytic Effect of a Ternary Copper(II) 2,4-DHBA Complex on Energetic Materials

Energetic Material Decomposition Peak T (°C) without Catalyst Decomposition Peak T (°C) with Catalyst Apparent Activation Energy (kJ mol⁻¹) without Catalyst Apparent Activation Energy (kJ mol⁻¹) with Catalyst
AP 406.5 353.9 293.1 207.4
RDX 242.3 181.4 239.6 177.5

Data sourced from a study on a new ternary copper (II) complex of 2,4-DHBA. researchgate.net

Biochemical Applications The biochemical significance of this compound is primarily linked to its antimicrobial properties. ontosight.aiontosight.ai Studies have demonstrated its effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. smolecule.com The proposed mechanism of action involves the release of Cu²⁺ ions, which can disrupt bacterial cell membranes and interfere with essential metabolic processes. smolecule.com The copper ions within the complex can bind to proteins and enzymes, altering their function and leading to antimicrobial effects.

Beyond its antibacterial action, research has also touched upon other pharmacological properties. Early studies investigated the anti-inflammatory and antipyretic activities of various copper(II) dihydroxybenzoates, including the 2,4-isomer, continuing a line of research into the therapeutic potential of copper carboxylates. cas.cz The multifaceted role of copper and its complexes in biological systems, from antimicrobial action to influencing inflammatory processes, makes these compounds a rich area for biochemical investigation. nih.gov

Historical Context and Evolution of Research

Research into copper carboxylates, including salicylates and their derivatives, has a long history, driven by interest in their coordination chemistry and pharmacological properties. cas.cz A 1993 study on copper(II) dihydroxybenzoates, including the 2,4-dihydroxybenzoate isomer, noted a "revived interest" in these complexes for their potential anti-inflammatory and antipyretic activities, building on earlier findings about the therapeutic effects of copper compounds. cas.cz This phase of research focused on synthesizing the complexes and evaluating their biological effects in comparison to the parent acids.

Over the past few decades, the research focus has significantly evolved and expanded. While fundamental structural characterization remains important, as evidenced by a 2022 study aiming to clarify the structure of what is termed β-Cu by synthesizing a new ternary complex, the applications have broadened considerably. researchgate.netresearchgate.net

By the early 2000s, the potential of this compound in materials science became more prominent. A 2002 study detailed its use in creating copper-doped carbon aerogels, demonstrating a shift towards advanced material synthesis. acs.orgresearchgate.net Concurrently, its role as a catalyst, particularly for the thermal decomposition of energetic materials, gained traction. A 2009 study, for example, specifically investigated the effects of this compound (referred to as β-Cu) on the combustion characteristics of RDX-CMDB propellants. energetic-materials.org.cn More recent studies continue to refine this application, exploring new ternary complexes to enhance catalytic performance for materials like AP and RDX. researchgate.netdntb.gov.uaresearchgate.net This evolution from initial pharmacological screening to sophisticated materials science applications illustrates the compound's enduring relevance and adaptability in academic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10CuO8 B12823850 Copper 2,4-dihydroxybenzoate CAS No. 63440-50-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63440-50-6

Molecular Formula

C14H10CuO8

Molecular Weight

369.77 g/mol

IUPAC Name

copper;2-carboxy-5-hydroxyphenolate

InChI

InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2

InChI Key

UCPROVVOIQFRKZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Copper 2,4 Dihydroxybenzoate Complexes

Conventional Synthetic Approaches

Conventional synthesis of copper 2,4-dihydroxybenzoate (B8728270) primarily involves the direct reaction between a copper(II) salt and 2,4-dihydroxybenzoic acid in a suitable solvent.

Reaction of Copper Salts with 2,4-Dihydroxybenzoic Acid

The most common method for preparing copper 2,4-dihydroxybenzoate is through the reaction of copper(II) salts with 2,4-dihydroxybenzoic acid in an aqueous solution. Commonly used copper salts include copper(II) sulfate (B86663), copper(II) chloride, copper(II) nitrate, and copper(II) acetate. smolecule.com The synthesis typically involves dissolving the copper salt in water and adding it to a solution of 2,4-dihydroxybenzoic acid. This process leads to the formation of the this compound complex, which often precipitates out of the solution. The 2,4-dihydroxybenzoate ligand coordinates to the copper(II) ion via the carboxylate oxygen and one hydroxyl oxygen, forming a stable five-membered chelate ring. The resulting product's stoichiometry and hydration state can vary depending on the specific reaction conditions. cas.cz

Optimization of Reaction Conditions: Temperature, pH, and Concentration

The optimization of reaction conditions is crucial for controlling the yield and purity of the final product. Key parameters that are manipulated include temperature, pH, and the concentration of reactants.

Temperature: The reaction is often facilitated by heating the mixture. However, in some procedures, the resulting mixture is cooled rapidly to approximately 5 °C to induce the precipitation of homogeneous, microcrystalline compounds. cas.cz

pH: The pH of the reaction medium significantly affects the formation of the complex. The synthesis is typically carried out in a slightly acidic to neutral pH range. For instance, one method involves dissolving 2,4-dihydroxybenzoic acid in a hot solution of sodium hydrogencarbonate and then adjusting the pH to 5 with the acid itself before adding the copper salt solution. cas.cz The resulting mixtures often have a pH between 4.5 and 5.0. cas.cz

Concentration: The concentration of the copper salt and the ligand in the solution influences the rate of reaction and the formation of the precipitate. The feedstock is often concentrated before being used in certain synthesis processes, like spray drying, to increase the solids content and reduce the amount of liquid that needs to be evaporated. bete.com

Table 1: Optimized Reaction Conditions for Conventional Synthesis
ParameterConditionSource
pH4.5 - 5.0 cas.cz
TemperatureInitial heating followed by rapid cooling to ~5 °C cas.cz
ReactantsCopper(II) sulfate pentahydrate and 2,4-dihydroxybenzoic acid with sodium hydrogencarbonate cas.cz

Advanced and Green Synthesis Techniques

In pursuit of more environmentally friendly and efficient processes, advanced synthesis techniques have been applied to produce this compound with controlled morphologies.

Hydrothermal Synthesis Routes

Hydrothermal synthesis is an advanced method used for crystallizing substances from high-temperature aqueous solutions at high pressures. wikipedia.org This technique is considered a green chemistry approach as it uses water as a solvent, reducing the need for fossil-based organic solvents. wikipedia.org For this compound, hydrothermal synthesis involves conducting the reaction in a sealed vessel, known as an autoclave, under elevated temperature and pressure. smolecule.com This process enhances the solubility of reactants and promotes the crystallization of the product, yielding materials with high crystal quality. smolecule.comsapub.org The general principle involves maintaining a temperature gradient within the autoclave or gradually reducing the temperature to achieve supersaturation and induce crystal growth. wikipedia.org This method is particularly useful for producing nanoparticles and other well-defined nanostructures. sapub.orgnih.gov

Spray Drying Method for Micro-Nano Sphere Formation

Spray drying is a one-step process that transforms a liquid feed into a dried particulate powder. dovepress.com This technique has been successfully used to produce cocrystals of cilostazol (B1669032) and 2,4-dihydroxybenzoic acid. mdpi.com The process involves atomizing the feed solution into a hot gas stream, which leads to the rapid evaporation of the solvent and the formation of dry particles. bete.com Key parameters such as inlet and outlet temperatures, feed rate, and atomization pressure can be precisely controlled to tailor the physicochemical properties of the resulting particles, including their size and morphology. dovepress.comnih.gov For instance, in related preparations, inlet temperatures have been varied between 80 °C and 120 °C. mdpi.com This method is advantageous for its ability to produce powders with a specific particle size and moisture content in a continuous operation. bete.com

Table 2: Typical Parameters for Spray Drying Processes
ParameterTypical Range/ValueSource
Inlet Temperature80°C - 120°C mdpi.com
Outlet Temperature65°C - 75°C dovepress.com
Feed Rate10 mL/min dovepress.com
Atomization Air Pressure200 kPa dovepress.com

Synthesis of Ternary and Multi-component Copper(II) Complexes

To explore novel properties and applications, copper(II) can be complexed with 2,4-dihydroxybenzoic acid (2,4-DHBA) along with other ligands to form ternary or multi-component complexes. researchgate.net These complexes are of significant interest due to their potential applications in catalysis and materials science. researchgate.netmdpi.com

An example is the synthesis of a new insoluble ternary copper(II) complex, Cu(C₁₂H₈N₂)₂(C₇H₅O₄), which was designed and synthesized in water. researchgate.netresearchgate.net This complex incorporates 1,10-phenanthroline (B135089) as a secondary ligand. researchgate.net In its crystal structure, the central copper(II) ion is coordinated to four nitrogen atoms from two 1,10-phenanthroline ligands and one carboxyl oxygen atom from a 2,4-DHBA anion. researchgate.netresearchgate.net A second 2,4-DHBA anion is present in the crystal lattice but does not coordinate directly with the copper ion, serving instead to balance the charge. researchgate.net Notably, unlike many simple copper carboxylate hydrates, this ternary complex contains no water molecules in its crystal structure. researchgate.net The synthesis of such ternary complexes opens pathways to materials with modified thermal stability and catalytic activity. researchgate.net

Table 3: Crystallographic Data for a Ternary Copper(II) Complex with 2,4-DHBA and 1,10-Phenanthroline
ParameterValueSource
Chemical FormulaCu(C₁₂H₈N₂)₂(C₇H₅O₄) researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
Coordination EnvironmentCu²⁺ coordinated with four N atoms (from two 1,10-phenanthroline) and one O atom (from one 2,4-DHBA) researchgate.net

Structural Elucidation and Crystallographic Analysis of Copper 2,4 Dihydroxybenzoate Systems

Non-Covalent Interactions in Solid-State Structures

Hydrogen bonds are prevalent and significant in the solid-state structures of these complexes, primarily due to the presence of hydroxyl and carboxylate groups on the 2,4-dihydroxybenzoate (B8728270) ligand, as well as any coordinated water molecules. These interactions can occur between the ligands of adjacent complex units or between the complex and solvent molecules of crystallization.

For example, in a copper(II) salicylate (B1505791) complex, O—H⋯O hydrogen bonds extend chains into sheets. researchgate.net These sheets are then weakly connected by further O—H⋯O hydrogen bonds involving non-coordinating lattice water molecules, resulting in a three-dimensional network. researchgate.net The presence of hydroxyl groups on the 2,4-dihydroxybenzoate ligand enhances the potential for strong hydrogen bonding compared to halogenated benzoate (B1203000) analogues.

Aromatic rings, such as the benzene (B151609) ring of the 2,4-dihydroxybenzoate ligand, can engage in π-π stacking interactions. wikipedia.org These interactions, which arise from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings, contribute to the stabilization of the crystal structure. nih.gov

The hydroxyl groups of the 2,4-dihydroxybenzoate ligand are noted to enable stronger π-π stacking interactions compared to halogenated analogues. The arrangement of the aromatic rings in the crystal lattice, whether in a face-to-face or offset (parallel-displaced) manner, is influenced by these interactions. In ternary copper(II) complexes with aromatic diimines and aromatic amino acids, intramolecular π-π interactions between the coordinated aromatic rings have been observed and characterized. rsc.org The strength of these interactions can be influenced by the electron density of the interacting aromatic rings. rsc.org

Advanced Spectroscopic Characterization of Copper 2,4 Dihydroxybenzoate Complexes

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy is a powerful tool for probing the coordination environment of the copper (II) ion by observing the vibrational modes of the 2,4-dihydroxybenzoate (B8728270) ligand.

Infrared (IR) Spectroscopy

The IR spectrum of the 2,4-dihydroxybenzoate ligand is characterized by distinct bands corresponding to its hydroxyl and carboxyl functional groups. Upon complexation with copper (II), significant shifts in these bands are observed, providing evidence of coordination.

The free 2,4-dihydroxybenzoic acid ligand typically displays a broad O-H stretching vibration from the hydroxyl groups and the carboxylic acid. The carbonyl C=O stretch of the carboxylic acid is also a prominent feature. In a ternary copper (II) complex involving 2,4-dihydroxybenzoate and 1,10-phenanthroline (B135089), the coordination of the carboxyl group to the copper center is confirmed by the analysis of its characteristic vibrational bands. researchgate.net

Key vibrational bands for the ligand and shifts upon complexation are often analyzed by comparing the spectra of the free ligand and the copper complex. For instance, the asymmetric and symmetric stretching vibrations of the carboxylate group (νas(COO⁻) and νs(COO⁻)) are particularly informative. The difference between these two frequencies (Δν = νas - νs) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

In related copper (II) carboxylate complexes, the coordination of the carboxylate group to the copper ion is a primary focus of IR spectroscopic studies. For example, in a copper (II) complex with N-Hydroxy-N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride, the formation of Cu-N and Cu-O bonds are confirmed through IR spectral shifts. materialsciencejournal.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Cu-O stretching vibrations, which are often weak in IR spectra, can sometimes be observed in the low-frequency region of the Raman spectrum. For instance, in copper hydroxy salts, a weak Raman band assigned to the Cu-O (anion) stretching vibration has been identified. semanticscholar.org

In the context of copper (II) 2,4-dihydroxybenzoate, Raman spectroscopy would be instrumental in identifying the Cu-O vibrational modes, further elucidating the coordination geometry around the copper center. Studies on basic copper sulfate (B86663) minerals have demonstrated the utility of Raman spectroscopy in identifying hydroxyl stretching bands and understanding hydrogen bonding networks within the crystal lattice. semanticscholar.org

Table 1: Representative IR Vibrational Frequencies (cm⁻¹) for 2,4-Dihydroxybenzoic Acid and its Copper Complexes

Vibrational Mode 2,4-Dihydroxybenzoic Acid (Ligand) Copper 2,4-dihydroxybenzoate Complex (Expected Shifts) Interpretation
ν(O-H) of hydroxyl groups~3200-3500 (broad)Shift and/or broadeningInvolvement of hydroxyl groups in coordination or hydrogen bonding
ν(C=O) of carboxylic acid~1650-1700DisappearsDeprotonation of the carboxylic acid upon coordination
νas(COO⁻)-~1550-1610Asymmetric stretching of the coordinated carboxylate group
νs(COO⁻)-~1400-1450Symmetric stretching of the coordinated carboxylate group
Δν (νas - νs)-VariesIndicates the coordination mode of the carboxylate group
ν(Cu-O)-~400-500Stretching vibration of the copper-oxygen bond
Note: The exact positions of the bands for the complex are illustrative and can vary based on the specific coordination environment.

Electronic Spectroscopy: UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within the copper (II) complex, providing insights into the d-orbital splitting and the nature of the ligand-metal interactions. Copper (II) complexes are known for their characteristic colors, which arise from electronic transitions in the visible region of the spectrum.

The UV-Visible spectrum of a copper (II) 2,4-dihydroxybenzoate complex is expected to exhibit two main types of absorption bands:

d-d Transitions: These transitions occur between the d-orbitals of the copper (II) ion, which are split in energy by the ligand field. These bands are typically broad and of low to moderate intensity, appearing in the visible to near-infrared region. The position and intensity of these bands are sensitive to the coordination geometry around the copper ion (e.g., octahedral, tetrahedral, square planar).

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and occur when an electron is transferred from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). For copper (II) complexes with ligands like 2,4-dihydroxybenzoate, LMCT bands are more common and typically appear in the UV or near-UV region.

In a study of heteroligand Cu(II) complexes with 2,4-dihydroxybenzoic acid, the maximum absorption peaks were observed in the 400–500 nm range, corresponding to the electronic transitions of the copper ion and its interaction with the ligands. researchgate.net Theoretical studies on related copper (II) complexes with 2-hydroxybenzophenones have shown that the lowest energy absorption bands are of LMCT character, while other low-energy transitions can be assigned to ligand-to-ligand charge transfer (LLCT). mdpi.com

Table 2: Typical Electronic Absorption Data for Copper (II) Complexes

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Assignment
d-d500 - 80010 - 100Transitions between split d-orbitals of the Cu(II) ion
LMCT300 - 500> 1000Ligand-to-Metal Charge Transfer
Note: The specific λmax values and molar absorptivities will depend on the solvent and the precise structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species like copper (II) complexes, which have an unpaired electron (d⁹ configuration). The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the copper (II) ion.

The EPR spectrum of a copper (II) complex is typically characterized by the g-tensor and the hyperfine coupling constant (A). In a frozen solution or powder sample, the spectrum is often anisotropic, showing different g-values for different orientations of the complex with respect to the external magnetic field (g∥ and g⊥).

The shape of the EPR spectrum and the values of the g-parameters can be used to determine the ground electronic state and the geometry of the complex. For instance, in an axially elongated geometry (common for Cu(II)), g∥ > g⊥ > 2.0023. The g-values and linewidths observed in the EPR spectra of Cu(II) complexes with 2,4-dihydroxybenzoic acid reflect parameters related to the electronic structure of the copper ion within the complex. researchgate.net

Furthermore, the interaction of the unpaired electron with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu) leads to hyperfine splitting, which typically results in four lines in the g∥ region of the spectrum. Superhyperfine coupling to ligand atoms with nuclear spin (e.g., ¹⁴N) can provide direct evidence of the coordinating atoms. In a study of a ternary copper(II) complex of 2,4-dihydroxybenzoic acid, EPR spectroscopy was used to investigate the properties of the complex. researchgate.net

Table 3: Representative EPR Parameters for a Copper (II) Complex in an Axial Environment

Parameter Typical Value Information Provided
g∥> 2.2Information about the covalent character of the in-plane sigma bonds
g⊥~2.05 - 2.09Information about the covalent character of the in-plane and out-of-plane pi bonds
A∥ (cm⁻¹)(120 - 200) x 10⁻⁴Relates to the nature of the ground state and the geometry of the complex
Note: These values are illustrative and can vary significantly depending on the ligand field.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of the this compound complex and to study its fragmentation patterns. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for the analysis of metal complexes.

The mass spectrum of a copper (II) 2,4-dihydroxybenzoate complex would be expected to show a molecular ion peak corresponding to the intact complex. The isotopic pattern of this peak would be characteristic of the presence of copper (⁶³Cu and ⁶⁵Cu isotopes).

Fragmentation of the complex in the mass spectrometer can provide structural information. Common fragmentation pathways for metal-ligand complexes include the loss of ligands or parts of ligands. For example, the fragmentation of dihydroxybenzoic acid isomers has been studied, showing losses of water and carbon monoxide. fu-berlin.de Studies on other copper complexes have shown both fragmentation and oligomerization in the gas phase. rsc.org In the case of this compound, one might expect to see fragments corresponding to the loss of a 2,4-dihydroxybenzoate ligand, or fragmentation of the ligand itself, such as the loss of CO₂.

Table 4: Expected Ions in the Mass Spectrum of a Hypothetical [Cu(C₇H₅O₄)₂] Complex

m/z Value Possible Ion Interpretation
~369.7[Cu(C₇H₅O₄)₂ + H]⁺Protonated molecular ion
~217.9[Cu(C₇H₅O₄)]⁺Loss of one ligand
~154.0[C₇H₆O₄ + H]⁺Protonated free ligand
Note: The exact m/z values will depend on the specific copper isotope and the charge state of the ion. The fragmentation pattern can be influenced by the ionization method and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Ligands and Diamagnetic Counterparts

Due to the paramagnetic nature of the copper (II) ion, obtaining high-resolution NMR spectra of this compound is generally not feasible as the unpaired electron leads to severe broadening of the NMR signals. However, NMR spectroscopy is an invaluable tool for characterizing the 2,4-dihydroxybenzoate ligand itself and any diamagnetic analogues of the complex (e.g., Zn(II) or Cd(II) complexes).

¹H and ¹³C NMR of 2,4-Dihydroxybenzoic Acid

The ¹H NMR spectrum of 2,4-dihydroxybenzoic acid shows distinct signals for the aromatic protons and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons can be used to confirm the substitution pattern of the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule.

Table 5: ¹H NMR Chemical Shifts for 2,4-Dihydroxybenzoic Acid

Proton Chemical Shift (δ, ppm) Multiplicity
H-3~6.4d
H-5~6.5dd
H-6~7.7d
OH (C2)Variablebr s
OH (C4)Variablebr s
COOHVariablebr s
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Computational and Theoretical Investigations of Copper 2,4 Dihydroxybenzoate

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometries and electronic properties of molecules like Copper 2,4-dihydroxybenzoate (B8728270) and its constituent ligands.

The first step in a theoretical investigation is typically the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. DFT calculations are employed to ascertain the optimal geometric configurations of copper complexes. researchgate.net For complexes involving the 2,4-dihydroxybenzoate (DHBA) ligand, the initial geometry of the ligand itself is crucial. Studies on 2,4-dihydroxybenzoic acid have shown that its stability is highly dependent on the orientation of the carboxyl (COOH) group. chemrxiv.org

In a related ternary copper(II) complex containing a 2,4-dihydroxybenzoate anion, the central Cu²⁺ ion is coordinated with nitrogen atoms from other ligands and one carboxyl oxygen atom from the DHBA anion. researchgate.net DFT geometry optimizations for similar Cu(II) complexes start with the experimental crystal structure and refine it to achieve a stable theoretical structure. mdpi.com These calculations help confirm the planarity and coordination environment of the metal ion, which for Cu(II) is often a nearly square planar geometry. mdpi.com The optimization process provides critical data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The redox potential of a copper complex is a key parameter that influences its chemical reactivity and potential applications, such as in catalysis. nih.gov DFT provides a robust framework for predicting the redox potentials of copper complexes. rsc.orgnih.gov The methodology involves calculating the Gibbs free energy change for the redox reaction (e.g., Cu(II) to Cu(I)). rsc.org This is often partitioned into the Gibbs free energy change of the gas-phase reaction and the change in solvation free energy. rsc.org

The nature of the ligands coordinated to the copper center has a profound effect on the redox potential. nih.gov The donor atoms of the 2,4-dihydroxybenzoate ligand—specifically the oxygen atoms of the carboxylate and hydroxyl groups—would directly influence the stability of the Cu(II) and Cu(I) oxidation states. DFT calculations can model these interactions to predict how the ligand facilitates the reduction or oxidation of the copper center. nih.gov For instance, theoretical calculations have been successfully used to correlate the energy of the Lowest Unoccupied Molecular Orbital (LUMO) with experimentally determined reduction potentials for a series of Cu(II) complexes, providing a predictive tool for tuning these properties. nih.gov In studies of related copper complexes with superoxide (B77818) dismutase (SOD)-like activity, DFT calculations revealed that the complex's reduction involves the Cu(II) → Cu(I) process. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting spectroscopic properties. researchgate.net

DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.gov For the 2,4-dihydroxybenzoic acid ligand, DFT studies have been performed to obtain the energies of its frontier orbitals. chemrxiv.orgchemrxiv.org This analysis is fundamental to understanding how the ligand's electronic structure is modified upon coordination to a copper ion. In copper complexes, the HOMO and LUMO often involve contributions from both the metal d-orbitals and the ligand orbitals. This metal-ligand orbital mixing is key to the complex's properties. rsc.org For example, in copper-based dyes, the HOMO may be localized on the copper center and parts of the ligand, while the LUMO may be centered on another part of the ligand system, facilitating charge transfer upon excitation. researchgate.net

Table 1: Calculated Frontier Orbital Energies for 2,4-Dihydroxybenzoic Acid (DHBA) and its Derivatives

Molecule HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
DHBA -6.52 -1.45 5.07
5-BrDHBA -6.61 -1.75 4.86
5-ClDHBA -6.65 -1.79 4.86

Data sourced from DFT calculations at the B3LYP/6-31+G(d,p) level. Data derived from a study on DHBA and its derivatives. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for investigating electronic excited states. rsc.orgchemrxiv.org It allows for the calculation of vertical excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. rsc.orgresearchgate.net

TD-DFT has been applied to study the photophysical properties of 2,4-dihydroxybenzoic acid and related copper complexes. chemrxiv.orgnih.gov Such calculations can predict UV-Vis and fluorescence spectra. chemrxiv.org In studies of Cu(II)-porphyrins, TD-DFT calculations have been essential in identifying the nature of excited states, highlighting the crucial role of ligand-to-metal charge-transfer (LMCT) states that dictate the subsequent photophysical pathways. mdpi.com For the 2,4-dihydroxybenzoate ligand, TD-DFT calculations have shown that upon electronic excitation, the O-H bonds are substantially weakened, which is a key factor in facilitating proton transfer. chemrxiv.orgchemrxiv.org This demonstrates how TD-DFT can provide mechanistic insights into photochemical processes.

Molecular Electrostatic Potential (ESP) Mapping

A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). deeporigin.com These maps are invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id

ESP maps are generated from DFT calculations. For a ternary copper(II) complex of 2,4-dihydroxybenzoic acid, an ESP map was computed to predict its reaction sites. researchgate.net Typically, in such maps, negative potential (often colored red) is concentrated around electronegative atoms like oxygen, indicating regions that are likely to interact with positive centers (electrophiles). deeporigin.com Positive potential (often colored blue) is usually found around hydrogen atoms attached to electronegative atoms or near the metal center, indicating sites susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and the binding of the complex to biological targets. deeporigin.com

Studies on Proton Transfer Mechanisms and Acidity

DFT calculations are a powerful tool for investigating reaction mechanisms, including proton transfer, and for quantifying properties like acidity. chemrxiv.org Studies have focused on the proton transfer and photophysical properties of 2,4-dihydroxybenzoic acid to understand its role as a matrix in matrix-assisted laser desorption-ionization (MALDI). chemrxiv.org

These computational studies determine the proton affinity (PA) and gas-phase acidity (GPA) of the molecule. chemrxiv.org The calculations revealed that for deprotonated 2,4-dihydroxybenzoic acid, intramolecular hydrogen bonding plays an important role in stabilizing the negative charge left after a proton is removed from the carboxylic acid group. chemrxiv.org This involves the sharing of a proton from the nearby hydroxyl group at the 2-position. chemrxiv.org Understanding the acidity and proton transfer dynamics of the ligand is fundamental to predicting the formation and stability of its copper complex and the reactivity of the coordinated ligand itself.

Table 2: Calculated Gas Phase Acidity (GPA) of 2,4-Dihydroxybenzoic Acid (DHBA) and its Derivatives

Molecule GPA (kJ/mol) without ZPE* GPA (kJ/mol) with ZPE*
DHBA -891.3 -859.7
5-BrDHBA -878.6 -847.6
5-ClDHBA -877.0 -847.0

*ZPE: Zero-Point Energy correction. Data sourced from DFT calculations. chemrxiv.org

Theoretical Insights into Magnetic Properties and Dimer Formation

Computational and theoretical chemistry offer powerful tools to understand the electronic structure and magnetic behavior of coordination complexes like copper(II) 2,4-dihydroxybenzoate. While specific theoretical studies exclusively targeting this compound are not extensively documented in publicly available literature, insights can be drawn from computational investigations of closely related copper(II) carboxylate systems. These studies provide a framework for understanding the probable magnetic properties and the nature of dimer formation in copper(II) 2,4-dihydroxybenzoate.

Theoretical investigations into dimeric copper(II) carboxylates consistently predict the formation of a "paddle-wheel" structure. In this arrangement, two copper(II) ions are bridged by four carboxylate ligands. This dimeric structure is a common motif for copper(II) carboxylates and is anticipated for copper(II) 2,4-dihydroxybenzoate as well. The formation of such dimers is a key factor in determining the magnetic properties of the compound.

The magnetic properties of these dimeric copper(II) complexes are of significant interest. The two S=1/2 copper(II) centers can interact, leading to either ferromagnetic (parallel spin alignment) or, more commonly, antiferromagnetic (anti-parallel spin alignment) coupling. Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to calculate the magnetic exchange coupling constant (J). This constant quantifies the strength and nature of the magnetic interaction between the metal centers. A negative J value indicates antiferromagnetic coupling, while a positive value signifies ferromagnetic coupling.

For analogous copper(II) benzoate (B1203000) complexes, theoretical studies and experimental data often point towards weak antiferromagnetic interactions. For instance, studies on dinuclear copper(II) complexes with hydroxybenzoic acid ligands have shown the presence of antiferromagnetic coupling between the copper centers. This behavior is also observed in copper(II) complexes with dimethoxybenzoate ligands, where the formation of a dimer with weak antiferromagnetic interactions is suggested.

The theoretical understanding of these magnetic interactions is rooted in the superexchange mechanism, where the carboxylate bridges mediate the magnetic coupling between the two copper(II) ions. The geometry of the Cu-O-C-O-Cu pathway, including bond lengths and angles, plays a crucial role in determining the magnitude and sign of the J value. Computational models can precisely calculate these structural parameters and correlate them with the predicted magnetic behavior.

Based on these theoretical considerations and data from related compounds, a hypothetical model for the magnetic properties of a dimeric copper(II) 2,4-dihydroxybenzoate can be proposed.

Table 1: Predicted Magnetic Properties of Dimeric Copper(II) 2,4-Dihydroxybenzoate

Property Predicted Value/Characteristic Theoretical Basis
Dimer Structure Paddle-wheel Common for copper(II) carboxylates
Magnetic Coupling Antiferromagnetic Prevalent in similar Cu(II) benzoate dimers
J Value Negative Indicative of antiferromagnetic coupling

| Mechanism | Superexchange | Mediated by carboxylate bridges |

Further computational studies, such as Broken Symmetry DFT (BS-DFT) calculations, would be invaluable in providing a more quantitative understanding of the electronic structure and magnetic properties of copper(II) 2,4-dihydroxybenzoate. Such studies could elucidate the spin density distribution and the molecular orbitals involved in the magnetic exchange pathway, offering deeper insights into the structure-property relationships in this compound.

Table 2: Mentioned Compounds

Compound Name
Copper(II) 2,4-dihydroxybenzoate
Copper(II) carboxylates
Copper(II) benzoate
Copper(II) hydroxybenzoate

Coordination Chemistry Principles Governing Copper 2,4 Dihydroxybenzoate Complexes

Formation and Characterization of Mononuclear and Dinuclear Copper(II) Species

Copper(II) ions readily react with 2,4-dihydroxybenzoic acid to form both mononuclear (containing a single copper ion) and dinuclear (containing two copper ions) species. The nuclearity of the resulting complex is often influenced by reaction conditions and the presence of other ligands.

Dinuclear Complexes: A prevalent structural motif for copper(II) carboxylates is the dinuclear "paddle-wheel" structure mdpi.com. In this arrangement, two copper(II) ions are bridged by four carboxylate ligands in a syn-syn fashion. The coordination sphere of each copper ion is typically completed by an axial ligand, which can be a solvent molecule (like water or methanol) or another donor ligand mdpi.com. The two copper centers in these dinuclear units are often in close proximity, leading to magnetic coupling, typically antiferromagnetic, which can be studied by variable-temperature magnetic susceptibility measurements mdpi.comsemanticscholar.orgresearchgate.netxn--michael-bhme-djb.denih.gov. The Cu-Cu separation in these paddle-wheel structures is typically around 2.6 Å mdpi.com.

Mononuclear Complexes: While dinuclear species are common, mononuclear copper(II) complexes with dihydroxybenzoate ligands can also be formed. In these cases, the copper ion is coordinated to one or more 2,4-DHBA ligands, often alongside other auxiliary ligands that saturate the metal's coordination sphere nih.govcmu.edu. The geometry around the copper center in mononuclear complexes is often distorted square planar or square pyramidal nih.gov.

The characterization of these complexes relies on a combination of analytical techniques:

Spectroscopy (FT-IR, UV-Vis): Infrared spectroscopy helps confirm the coordination of the carboxylate group to the copper ion by observing shifts in the characteristic vibrational frequencies. UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are related to the d-orbitals of the copper ion and charge-transfer bands researchgate.netmdpi.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for studying paramagnetic Cu(II) complexes, providing insights into the electronic structure and the environment of the copper ion researchgate.netresearchgate.net.

Magnetic Susceptibility Measurements: Used to determine the nature and strength of the magnetic interaction between copper centers in dinuclear and polynuclear complexes mdpi.comresearchgate.netnih.gov.

Influence of Auxiliary Ligands on Coordination Environment

The introduction of auxiliary (or ancillary) ligands into the reaction system significantly influences the coordination environment of the copper(II) ion and the final structure of the complex. These ligands compete for coordination sites with the 2,4-dihydroxybenzoate (B8728270) anion and can lead to the formation of heteroligand or ternary complexes with distinct properties researchgate.net.

For example, in the presence of strong N-donor ligands like 1,10-phenanthroline (B135089) (phen), a ternary complex can be formed where the copper(II) ion is coordinated by nitrogen atoms from the phenanthroline ligands and only one carboxylate oxygen from a single 2,4-DHBA anion researchgate.net. In such a structure, a second 2,4-DHBA anion might be present in the crystal lattice purely for charge balance, without directly coordinating to the metal center researchgate.netdntb.gov.ua. The presence of such bulky chelating ligands can sterically hinder the formation of the typical dinuclear paddle-wheel structure, favoring mononuclear species nih.gov.

Studies have investigated the formation of heteroligand Cu(II) complexes with 2,4-DHBA and other small molecules like urea, monoethanolamine, and biuret (B89757) researchgate.net. The inclusion of these auxiliary ligands alters the spectroscopic (UV and EPR) properties of the complexes, indicating changes in the electronic and structural environment of the Cu(II) ion researchgate.net. The role of auxiliary ligands is therefore crucial in tuning the molecular topology and properties of the resulting copper complexes nih.gov.

Auxiliary LigandResulting Complex TypeImpact on CoordinationReference
1,10-PhenanthrolineTernary MononuclearForms a [Cu(phen)₂(2,4-DHBA)]⁺ complex; one 2,4-DHBA coordinates monodentately, another acts as a counter-ion. researchgate.net
Urea, Monoethanolamine, BiuretHeteroligandAlters the electronic and structural environment of the Cu(II) ion, as observed by UV and EPR spectroscopy. researchgate.net
N-donor ligands (general)Dinuclear PolymersCan link dinuclear paddle-wheel units to form one-dimensional coordination polymers. semanticscholar.orgresearchgate.net

Comparative Analysis with Other Dihydroxybenzoic Acid Isomers (e.g., 2,5-DHB, 2,6-DHB, 3,4-DHB)

The specific placement of the hydroxyl groups on the benzoic acid backbone significantly affects the ligand's coordination behavior and the types of complexes formed. Comparing 2,4-DHBA with its isomers provides insight into these structure-property relationships.

2,3-Dihydroxybenzoic Acid (2,3-DHB): This isomer is unique because it possesses both a salicylic-type binding site (one carboxyl and the adjacent hydroxyl group at position 2) and a catechol-type site (the two adjacent hydroxyl groups at positions 2 and 3). This allows 2,3-DHB to exhibit both coordination modes, leading to complex formation equilibria that are distinctly different from other isomers researchgate.nettandfonline.com. It can form both monomeric and oligonuclear complexes where the carboxylate group acts as a bridge tandfonline.com.

2,x-DHB (x = 4, 5, 6): These isomers, including 2,4-DHB, tend to form salicylic-like complexes, where coordination primarily involves the carboxylate group tandfonline.com. The hydroxyl group at position 2 can potentially participate in chelation with the carboxylate, but often the carboxylate group dominates the coordination, especially in the formation of dinuclear paddle-wheel structures.

3,4-Dihydroxybenzoic Acid (3,4-DHB): This isomer primarily forms catechol-like complexes, where chelation occurs through the two adjacent hydroxyl groups at positions 3 and 4 tandfonline.com.

The differing coordination abilities of these isomers highlight the critical role of the substituent positions on the ligand's functionality. While 2,4-DHB primarily utilizes its carboxylate group to form stable dinuclear paddle-wheel structures, other isomers like 2,3-DHB and 3,4-DHB can engage their hydroxyl groups more readily to form different types of chelates tandfonline.com.

IsomerPrimary Binding Site(s)Typical Complex TypeReference
2,3-DHBSalicylic and CatecholMonomeric and Oligomeric researchgate.nettandfonline.com
2,4-DHB CarboxylateDinuclear (Paddle-wheel) tandfonline.com
2,5-DHBSalicylic-like (Carboxylate)Salicylic-like tandfonline.com
2,6-DHBSalicylic-like (Carboxylate)Salicylic-like tandfonline.com
3,4-DHBCatechol (hydroxyls)Catechol-like tandfonline.com

Ligand-Metal Synergy in Electron Transfer Processes

The interaction between the 2,4-dihydroxybenzoate ligand and the copper(II) center is not merely structural but also electronic, giving rise to synergistic effects that are crucial in electron transfer processes. The redox activity of the copper ion (cycling between Cu(II) and Cu(I) states) is intrinsically linked to its coordination environment researchgate.net.

In copper(II) complexes with ligands containing phenyl groups, intramolecular electron transfer can occur. For certain geometries and ligand substituents, intense metal-to-ligand charge transfer (MLCT) bands can appear in the visible spectrum rsc.org. These charge transfer phenomena are a direct consequence of the synergy between the metal's d-orbitals and the ligand's π-system.

Electron transfer reactions involving copper complexes are often accompanied by a significant reorganization of the coordination sphere, as Cu(II) typically prefers square planar or octahedral geometries, while Cu(I) favors linear or tetrahedral arrangements nih.gov. The ligand plays a critical role in stabilizing these different oxidation states and modulating the energy barrier for this geometric reorganization. The electronic properties of the 2,4-dihydroxybenzoate ligand, with its electron-donating hydroxyl groups, can influence the redox potential of the Cu(II)/Cu(I) couple. This ligand-metal synergy is fundamental to the potential catalytic or redox-related applications of these complexes researchgate.netnih.gov.

Advanced Materials Science Applications of Copper 2,4 Dihydroxybenzoate

Fabrication and Functionalization of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of copper and 2,4-dihydroxybenzoic acid as components can lead to the formation of robust frameworks with unique characteristics.

The design of MOFs using 2,4-dihydroxybenzoate (B8728270) ligands involves linking copper centers to form extended, porous structures. While the direct copper(II) 2,4-dihydroxybenzoate salt has its own coordination structure, more complex and often more functional MOFs can be designed by introducing other components.

For instance, a ternary copper(II) complex of 2,4-dihydroxybenzoic acid (2,4-DHBA) has been synthesized, incorporating 1,10-phenanthroline (B135089) as a secondary ligand. In this structure, the central Cu²⁺ ion is coordinated with four nitrogen atoms from two 1,10-phenanthroline ligands and one carboxyl oxygen atom from a 2,4-DHBA anion researchgate.netresearchgate.net. A second 2,4-DHBA anion is present in the crystal lattice but does not coordinate directly to the copper center, instead serving to balance the charge researchgate.net. This ternary complex crystallizes in the monoclinic system with the P21/n space group researchgate.netresearchgate.net.

The 2,4-dihydroxybenzoic acid ligand itself can form three-dimensional MOF structures with other metals, such as potassium and sodium, through K-O or Na-O coordination bonds researchgate.net. Studies on these related MOFs reveal that the ligand can act as a monoacid, with its two phenolic hydroxyl groups not participating in the coordination researchgate.net.

The topology of copper-based MOFs can be quite diverse, tuned by varying ligands and synthesis conditions. While not specific to the 2,4-dihydroxybenzoate ligand, other copper MOFs exhibit topologies such as fes , hcb , sql , bey , and dia , demonstrating the structural versatility achievable with copper coordination chemistry nih.gov. The fundamental building blocks, or secondary building units (SBUs), are critical in determining the final topology. A common SBU in copper carboxylate MOFs is the dinuclear "paddle wheel" cluster, where two copper atoms are bridged by four carboxylate groups berkeley.edu.

Table 1: Crystallographic Data for a Ternary Copper(II) 2,4-Dihydroxybenzoate Complex researchgate.netresearchgate.net
ParameterValue
Chemical FormulaCu(C₁₂H₈N₂)₂(C₇H₅O₄)
Crystal SystemMonoclinic
Space GroupP21/n
Coordination EnvironmentCu²⁺ coordinated to 4 N atoms (phenanthroline) and 1 O atom (2,4-DHBA)

The functionalization of MOFs derived from copper 2,4-dihydroxybenzoate allows for the enhancement of their intrinsic properties, leading to applications in areas like catalysis. The aforementioned ternary copper(II) complex of 2,4-DHBA demonstrates significant catalytic activity in the thermal decomposition of energetic materials such as ammonium (B1175870) perchlorate (B79767) (AP) and RDX researchgate.net.

Synthesis and Characterization of Nanostructured Materials

Beyond MOFs, this compound is a valuable precursor for synthesizing various nanostructured materials, including spheres, core-shell structures, and composites. These materials often exhibit properties that are dependent on their size, shape, and morphology.

A series of metal 2,4-dihydroxybenzoates, including the copper(II) salt, have been successfully prepared as micro-nano spheres with controllable sizes and morphologies using a spray drying method researchgate.net. This technique allows for large-scale production of these materials.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) analyses revealed that the resulting spheres possess either a solid or a core-shell structure, depending on the synthesis conditions researchgate.net. The formation of the core-shell structure is explained by the mechanism of spray drying. The particle size distribution of these spheres was found to fit well with a power function in relation to the precursor concentration researchgate.net. These nanostructured materials have shown effectiveness as catalysts, for example, in lowering the decomposition temperature of ammonium perchlorate researchgate.net.

Table 2: Synthesis and Morphology of Metal 2,4-Dihydroxybenzoate Spheres researchgate.net
Metal Ion (M)Synthesis MethodResulting MorphologyKey Feature
Cu(II)Spray DryingMicro-nano spheres (solid or core-shell)Controllable size and morphology
Pb(II)Spray DryingMicro-nano spheres (solid or core-shell)Controllable size and morphology
Fe(III)Spray DryingMicro-nano spheres (solid or core-shell)Controllable size and morphology
Ni(II)Spray DryingMicro-nano spheres (solid or core-shell)Controllable size and morphology
Co(II)Spray DryingMicro-nano spheres (solid or core-shell)Controllable size and morphology

This compound can serve as a component or precursor in the creation of nanocomposites and hybrid materials. Copper-based nanocomposites are of great interest due to their unique physicochemical properties and good biocompatibility, finding use in various therapeutic and catalytic applications nih.gov.

For example, Cu-MOFs can be calcined in a simple one-step process to prepare C-dispersed Cu/Cu₂O/C nanocomposites researchgate.net. These hybrid materials combine the properties of the metal, metal oxide, and carbon support, leading to synergistic effects. Such composites have been investigated for their catalytic effects on the thermal decomposition of ammonium perchlorate researchgate.netdntb.gov.ua. The morphology and structure of these nanocomposites are typically characterized using X-ray diffraction (XRD), scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS) researchgate.net.

Development of Innovative Materials with Tailored Properties

The ability to control the synthesis of materials based on this compound at both the molecular (MOF) and nanoscale (spheres, composites) levels allows for the development of innovative materials with properties tailored for specific applications.

The functionality of these materials is highly dependent on their structure and size. For MOFs, modifying the coordination environment of the copper ion, such as by creating ternary complexes, can fine-tune catalytic activity researchgate.net. For nanostructured materials, decreasing the particle size into the nanoscale range results in a significant enhancement of the surface area researchgate.net. This increased surface area allows for a greater number of interactions with the surrounding environment, which can boost performance in applications like catalysis and sensing researchgate.net. The synthesis of 2D MOFs on specific substrates, such as superconducting NbSe₂, represents a frontier in creating designer quantum materials with exotic electronic properties aalto.fi. This demonstrates how precise control over the assembly of copper-ligand structures can lead to materials with highly specialized and advanced functionalities.

Biological Interactions and Mechanistic Research Excluding Prohibited Content

Antimicrobial Activity Studies

Copper complexes have demonstrated significant efficacy as broad-spectrum antibacterial agents bohrium.com. Their activity is attributed to a combination of physical and chemical interactions with bacterial cells, leading to cell death. This action has been observed against both Gram-positive and Gram-negative bacteria bohrium.comresearchgate.net.

Copper-containing compounds have shown notable antibacterial effects against common pathogens like Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bohrium.commdpi.com. Studies on various copper surfaces and copper-based metal-organic frameworks (MOFs) have confirmed their bactericidal properties nih.govmdpi.com. For instance, certain copper alloys can eliminate over 90% of both E. coli and S. aureus within 30 to 60 minutes of exposure nih.gov. Similarly, cold-sprayed copper coatings have demonstrated complete eradication of S. aureus in 30 minutes and E. coli in 15 minutes under specific conditions mdpi.com. The efficacy can, however, be influenced by the specific nature of the copper compound and the bacterial strain mdpi.comnih.gov. For example, some studies indicate that Gram-positive bacteria may be more susceptible to certain copper complexes than Gram-negative bacteria bohrium.comresearchgate.net.

Copper MaterialBacterial StrainObserved EffectTime to Effect
Copper Alloy (Cu-ETP, CuZn37, CuSn6)E. coli>90% reduction30-60 min nih.gov
Copper Alloy (Cu-ETP, CuZn37, CuSn6)S. aureus>90% reduction30-60 min nih.gov
Copper Coating (Cu/SS-AD)E. coliComplete kill15 min mdpi.com
Copper Coating (Cu/SS-AD)S. aureusComplete kill30 min mdpi.com
Copper MOF (HKUST-1)E. coliNotable antibacterial effectNot specified mdpi.com
Copper MOF (HKUST-1)S. aureusNotable antibacterial effectNot specified mdpi.com

A primary mechanism for the antimicrobial action of copper compounds is the release of copper ions (Cu²⁺) bohrium.comresearchgate.netnih.gov. These ions are highly reactive and can interact with multiple cellular components. The gradual release of Cu²⁺ from a carrier structure, such as a metal-organic framework, can provide a sustained antibacterial effect nih.gov. The toxicity of these ions is linked to their ability to generate reactive oxygen species (ROS) and inactivate essential enzymes mdpi.comrsc.org. The consensus is that the antimicrobial effect of copper is a combination of processes initiated by the release of these damaging ions rsc.org.

The released copper ions and, in some cases, the copper-containing nanoparticles themselves, can cause significant physical and chemical damage to bacteria. A key action is the disruption of the bacterial cell envelope bohrium.comnih.gov. Cu²⁺ ions can bind to components of the cell membrane, such as lipopolysaccharides and peptidoglycans, compromising membrane integrity nih.gov. This damage can lead to the leakage of cellular contents and ultimately, cell death mdpi.com.

Furthermore, copper ions that penetrate the cell can interfere with critical metabolic processes. Evidence suggests that copper-based MOFs can hinder DNA synthesis nih.govrsc.org. The generation of reactive oxygen species (ROS) through Fenton-like reactions is another crucial aspect of copper's toxicity, leading to oxidative damage of lipids, proteins, and DNA nih.govmdpi.comrsc.org.

Metal-organic frameworks (MOFs) have emerged as highly effective platforms for antibacterial agents bohrium.commdpi.com. Copper-based MOFs (Cu-MOFs) are particularly noteworthy for their exceptional stability and intrinsic antibacterial activity mdpi.com. Their high surface area and porous nature allow for the efficient storage and, critically, the sustained release of antibacterial agents, namely Cu²⁺ ions and the organic ligands nih.gov. This controlled release contrasts with the burst effect seen with simple copper salts, potentially leading to a more prolonged and effective therapeutic action nih.gov. Some Cu-MOFs, such as HKUST-1, have demonstrated the ability to kill both Gram-negative E. coli and Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) by generating toxic hydroxyl radicals mdpi.com.

Interactions with Biological Macromolecules and Enzymes

The biological activity of copper ions extends to their interaction with essential macromolecules, particularly proteins and enzymes. The coordination chemistry of copper allows it to bind to various biological molecules, which can alter their structure and function.

Copper ions (Cu²⁺) can coordinate with amino acid residues within proteins, especially histidine, cysteine, and aspartic acid tamu.edu. This interaction can be disruptive; the release of copper ions from complexes can lead to the inactivation of enzymes, contributing to the compound's toxicity mdpi.com. The binding of copper to proteins can impair their function, while its affinity for other metal ions, like zinc, allows it to displace them from active sites, leading to loss of protein function frontiersin.org. In nature, copper is an essential cofactor in the active sites of many enzymes, such as amine oxidases and galactose oxidase, where it is typically coordinated by histidine and tyrosine residues tamu.edunih.gov. The ability of externally introduced copper complexes to interfere with these finely tuned biological systems is a key component of their antimicrobial mechanism. The organic ligand portion of a complex, such as 2,4-dihydroxybenzoate (B8728270), plays a crucial role by influencing the reactivity and bioavailability of the copper ion mdpi.comnih.gov.

Influence on Biochemical Pathways

Copper is an essential trace element that plays a crucial role as a cofactor for a variety of enzymes involved in fundamental biochemical pathways. However, an excess of copper or the introduction of certain copper complexes can disrupt these pathways. The interaction of copper complexes with cellular components can lead to the inhibition of key enzymes, interference with metabolic processes, and disruption of cellular signaling.

The 2,4-dihydroxybenzoic acid ligand, a phenolic compound, may also contribute to the biological effects of the complex. Phenolic compounds are known to interact with proteins and other biomolecules, and when complexed with a metal ion like copper, these interactions can be enhanced. The complex could potentially inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and function. The specific biochemical pathways affected would depend on the stability of the complex in a biological medium and its ability to reach and interact with specific cellular targets.

DNA Binding and Cleavage Mechanisms

A significant area of research for copper complexes is their interaction with DNA. Many copper(II) complexes have been shown to bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. researchgate.netdntb.gov.ua The planar aromatic structure of the 2,4-dihydroxybenzoate ligand could potentially allow for intercalative binding between the DNA base pairs. dntb.gov.ua Additionally, the complex could bind to the major or minor grooves of the DNA helix.

Once bound to DNA, copper complexes can induce cleavage of the phosphodiester backbone. This cleavage is often mediated by the generation of reactive oxygen species (ROS) in close proximity to the DNA strand. rsc.orgmdpi.com The redox activity of the copper(II) ion is central to this process. In the presence of a reducing agent, Cu(II) can be reduced to Cu(I), which can then react with molecular oxygen or hydrogen peroxide to produce highly reactive hydroxyl radicals via a Fenton-like reaction. nih.govresearchgate.net These radicals can then abstract hydrogen atoms from the deoxyribose sugar, leading to strand scission.

The general mechanism for ROS-mediated DNA cleavage by a copper complex can be summarized as follows:

Binding to DNA: The copper complex binds to DNA through intercalation or groove binding.

Redox Cycling: The Cu(II) center is reduced to Cu(I) by an endogenous or exogenous reducing agent.

ROS Generation: The Cu(I) species reacts with O₂ or H₂O₂ to produce reactive oxygen species, such as the hydroxyl radical (•OH).

DNA Cleavage: The generated ROS attack the deoxyribose-phosphate backbone of DNA, resulting in strand cleavage.

The efficiency of DNA cleavage can be influenced by the nature of the ligand, which affects the redox potential of the copper ion and the stability of the complex.

Role in Cellular Processes (Excluding Human Clinical Context)

Induction of Oxidative Stress in Microorganisms

Copper compounds, including various copper complexes, are well-known for their antimicrobial properties. nih.govnih.govnih.gov A primary mechanism underlying this activity is the induction of oxidative stress in microbial cells. nih.govresearchgate.net The introduction of a copper complex like Copper 2,4-dihydroxybenzoate into a microbial environment can lead to a significant increase in the intracellular concentration of reactive oxygen species (ROS).

This increase in ROS can overwhelm the antioxidant defense systems of the microorganism, leading to damage of vital cellular components. The cell membrane is a particularly vulnerable target. Lipid peroxidation, the oxidative degradation of lipids, can compromise the integrity of the cell membrane, leading to increased permeability and ultimately cell death. researchgate.net Furthermore, proteins and nucleic acids within the microbial cell are also susceptible to oxidative damage.

Table 1: Examples of Antimicrobial Activity of Copper Complexes against Various Microorganisms This table presents data from various studies on different copper complexes to illustrate the general antimicrobial potential of this class of compounds, as specific data for this compound is limited.

Copper Complex (Ligand)MicroorganismActivity (e.g., MIC in µg/mL)Reference
Cu(II) with Schiff base ligandStaphylococcus aureus6.25 nih.gov
Cu(II) with Schiff base ligandEscherichia coli12.5 nih.gov
Copper NanoparticlesStaphylococcus aureus10.08 ± 0.05 ZOI (mm) researchgate.net
Copper NanoparticlesEscherichia coli10.03 ± 0.04 ZOI (mm) researchgate.net

MIC = Minimum Inhibitory Concentration; ZOI = Zone of Inhibition

Formation of Reactive Oxygen Species in Biological Systems

The formation of reactive oxygen species is a key aspect of the biological activity of many copper complexes. mdpi.comresearchgate.netrsc.org The ability of the copper ion to cycle between its +2 and +1 oxidation states is fundamental to this process. In a biological system, endogenous reducing agents such as glutathione (B108866) or ascorbate (B8700270) can reduce Cu(II) to Cu(I). This Cu(I) species can then catalyze the formation of ROS through reactions with molecular oxygen and hydrogen peroxide, as depicted in the Haber-Weiss and Fenton-like reactions. rsc.org

Haber-Weiss Reaction:

Cu²⁺ + •O₂⁻ → Cu⁺ + O₂

Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

Fenton-like Reaction: Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

The generated ROS, particularly the highly reactive hydroxyl radical (•OH), can cause indiscriminate damage to nearby biomolecules, including lipids, proteins, and nucleic acids. nih.gov This ROS-induced damage is a major contributor to the antimicrobial and potential cytotoxic effects of copper complexes. The specific ligands coordinated to the copper ion can modulate its redox potential, thereby influencing the rate and extent of ROS generation.

Q & A

Q. What are the established methods for synthesizing copper 2,4-dihydroxybenzoate and characterizing its purity?

  • Methodological Answer : Synthesis involves reacting copper(II) salts (e.g., copper sulfate) with 2,4-dihydroxybenzoic acid in aqueous or alcoholic media under controlled pH (5–7). Purity is assessed via:
  • Elemental analysis (C, H, O, Cu content).
  • FTIR spectroscopy to confirm carboxylate and hydroxyl coordination to copper.
  • HPLC with UV detection (λ = 254 nm) to quantify residual ligands and byproducts .
  • Thermogravimetric analysis (TGA) to verify anhydrous composition (absence of water of crystallization) .

Q. How can researchers track the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Use UV-Vis spectroscopy to monitor absorbance changes at 300–400 nm, indicative of ligand dissociation or redox activity.
  • Perform cyclic voltammetry to assess redox stability (Cu²⁺ ↔ Cu⁺ transitions).
  • Combine with pH-stat titration to correlate stability with protonation states of the ligand .

Advanced Research Questions

Q. What experimental strategies elucidate the role of this compound in flavin-dependent monooxygenase systems?

  • Methodological Answer :
  • Enzyme assays : Purify 4-hydroxybenzoate 1-hydroxylase via anion-exchange chromatography (e.g., DEAE-Sepharose) and measure NAD(P)H consumption rates at 340 nm in the presence of this compound .
  • Inhibition studies : Use copper chelators (e.g., EDTA) to distinguish copper-dependent vs. independent activity.
  • EPR spectroscopy : Detect Cu²⁺ signals in enzyme-cofactor complexes to confirm metal participation .

Q. How do COQ7 mutations influence the efficacy of 2,4-dihydroxybenzoate in rescuing coenzyme Q10 biosynthesis in copper-dependent pathways?

  • Methodological Answer :
  • Genetic models : Generate COQ7-knockout cell lines (CRISPR/Cas9) and reintroduce mutant alleles.
  • Metabolomic profiling : Quantify CoQ10 levels via LC-MS with/without 2,4-dihydroxybenzoate supplementation.
  • Functional assays : Measure mitochondrial membrane potential (TMRE staining) and ATP production to assess metabolic rescue .

Data Contradiction Analysis

Q. How can discrepancies in reported induction levels of trihydroxybenzene 1,2-dioxygenase activity be resolved?

  • Methodological Answer :
  • Standardize growth conditions : Ensure identical carbon sources (e.g., 2,4-dihydroxybenzoate vs. 4-hydroxybenzoate) and culture pH .
  • Replicate purification protocols : Compare anion-exchange resin types (e.g., Q-Sepharose vs. DEAE-Cellulose) and elution gradients.
  • Validate assays : Use a unified spectrophotometric method (e.g., monitoring 1,2,4-trihydroxybenzene auto-oxidation at 480 nm) across studies .

Q. Why do some studies report conflicting degradation pathways for this compound in microbial systems?

  • Methodological Answer :
  • Strain-specific metabolism : Compare pathways in C. parapsilosis (1,2,4-trihydroxybenzene intermediate) vs. other species (e.g., Pseudomonas).
  • Isotope labeling : Use ¹³C-labeled 2,4-dihydroxybenzoate to trace carbon flux via GC-MS.
  • Gene knockout : Disrupt candidate genes (e.g., catA for catechol dioxygenase) to identify rate-limiting steps .

Methodological Recommendations

Q. What techniques are optimal for studying copper-ligand coordination dynamics in 2,4-dihydroxybenzoate complexes?

  • Answer :
  • X-ray crystallography : Resolve crystal structures to determine bonding geometry.
  • EXAFS spectroscopy : Probe local copper coordination environments.
  • DFT calculations : Model electronic structures to predict redox behavior .

Q. How to design kinetic studies for this compound in enzyme-catalyzed hydroxylation reactions?

  • Answer :
  • Use stopped-flow spectroscopy to measure rapid reaction kinetics.
  • Vary substrate concentrations (Lineweaver-Burk plots) to determine KmK_m and VmaxV_{max}.
  • Include isotope effects (D₂O vs. H₂O) to identify proton-transfer steps .

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